molecular formula C18H19ClN6O2 B2534841 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021094-18-7

3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2534841
CAS No.: 1021094-18-7
M. Wt: 386.84
InChI Key: FZXHSUNPDDYWIM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of protein kinases, which play a crucial role in various cellular processes such as growth, differentiation, and apoptosis .

Biochemical Analysis

Biochemical Properties

3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation. Additionally, this compound has shown interactions with epidermal growth factor receptor tyrosine kinase (EGFR-TK), further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells . This compound influences cell function by disrupting cell signaling pathways, particularly those involving CDK2 and EGFR-TK. It also affects gene expression and cellular metabolism, leading to cell cycle arrest and apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, the compound’s interaction with EGFR-TK involves binding to the ATP-binding site, inhibiting its kinase activity and downstream signaling pathways . These interactions result in the suppression of tumor cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including weight loss and liver toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects. Additionally, it has been observed to interact with P-glycoprotein, a transporter involved in drug efflux, which can influence its distribution and accumulation within cells . These interactions are important for understanding the compound’s pharmacokinetics and optimizing its delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cancer cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, it interacts with CDK2 and other nuclear proteins, inhibiting their activity and leading to cell cycle arrest and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an inhibitor of protein kinases, which are involved in cell signaling pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities.

Properties

IUPAC Name

3-chloro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c19-14-3-1-2-13(10-14)18(26)20-4-5-25-17-15(11-23-25)16(21-12-22-17)24-6-8-27-9-7-24/h1-3,10-12H,4-9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXHSUNPDDYWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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